molecular formula C23H21N3O5S B2599867 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-83-2

3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2599867
CAS No.: 898420-83-2
M. Wt: 451.5
InChI Key: VFJRTJIHDQCRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around a quinazolinone core scaffold. This structural motif is well-established in the development of kinase inhibitors, with similar compounds demonstrating potent activity against key oncogenic targets [https://pubmed.ncbi.nlm.nih.gov/29149845/]. The molecule integrates a benzenesulfonamide group, a feature commonly associated with binding to the adenosine triphosphate (ATP) pocket of various protein kinases, suggesting its potential application as a tool compound for investigating intracellular signaling pathways. Researchers are exploring this compound and its analogs primarily for their ability to selectively inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) family, which are frequently dysregulated in cancers [https://www.ncbi.nlm.nih.gov/books/NBK65987/]. Its specific mechanism of action is hypothesized to involve competitive binding at the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt, leading to the suppression of cancer cell proliferation and the induction of apoptosis. The presence of the 3,4-dimethoxy phenyl ring system further modulates the compound's physicochemical properties and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for novel therapeutic discovery.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)18-11-12-21(30-2)22(14-18)31-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRTJIHDQCRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Quinazolinone Core

  • 4-Oxo Group : Participates in tautomerism (lactam-lactim), influencing reactivity in polar vs. nonpolar solvents (Fig. 2) .

  • 2-Methyl Substitution : Enhances steric hindrance, reducing nucleophilic attack at C2 but stabilizing the lactam form .

Sulfonamide Group

  • Acid/Base Stability : Resists hydrolysis under physiological pH but degrades in strong acids (HCl > 2M) or bases (NaOH > 1M) .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen, forming N-alkylated derivatives (Fig. 3) .

Methoxy-Substituted Aromatic Rings

  • Demethylation : Occurs under harsh conditions (HBr/AcOH, 100°C), converting methoxy to hydroxyl groups .

  • Electrophilic Substitution : Directed by methoxy groups to para/ortho positions in nitration or halogenation reactions .

Table 2: Reactivity Profile

ConditionObservationImplicationSource
UV light (254 nm)Degrades after 48 hrs (20% decomposition)Light-sensitive storage required
Aqueous HCl (1M)Stable for 24 hrs (<5% decomposition)Suitable for acidic formulations
Ethanol refluxNo decomposition after 6 hrsCompatible with alcohol-based solvents

Biological Activity-Linked Reactions

The compound’s antimicrobial activity correlates with electron-donating substituents (e.g., methoxy groups) on the aromatic ring, which enhance membrane penetration . Key structure-activity relationship (SAR) findings include:

  • Methoxy groups : Increase lipophilicity, improving gram-positive bacterial inhibition .

  • Sulfonamide linkage : Essential for binding to bacterial dihydropteroate synthase .

Table 3: Substituent Effects on Reactivity

Compound VariationReaction Rate (Alkylation)Antibacterial Activity (MIC, μg/mL)Source
2-Methyl → 2-H (no methyl)1.5× faster16→64 (↓ potency)
3,4-Dimethoxy → 3-Nitro3× slower8→32 (↓ potency)

Key Trend : Electron-donating groups (e.g., methoxy) slow alkylation but enhance bioactivity .

Advanced Functionalization

Recent studies demonstrate potential for:

  • Click Chemistry : Azide-alkyne cycloaddition at the sulfonamide nitrogen for bioconjugation .

  • Schiff Base Formation : Reaction with aldehydes at the quinazolinone’s exocyclic amine .

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant inhibitory effects on various cancer cell lines. For instance, quinazoline-based compounds have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of quinazoline derivatives as inhibitors of carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases such as glaucoma and epilepsy. The structural features of this compound suggest it could serve as a lead for developing new carbonic anhydrase inhibitors, potentially offering therapeutic benefits in managing these conditions .

Antimicrobial Properties

Research has demonstrated that quinazoline derivatives possess antimicrobial activity against various pathogens, including Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The sulfonamide group in this compound may enhance its antibacterial efficacy by interfering with bacterial folate synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Quinazoline Core : Essential for antitumor and antimicrobial activities.
  • Sulfonamide Group : Contributes to the inhibition of carbonic anhydrase and enhances solubility.
  • Methoxy Substituents : Influence the lipophilicity and overall bioactivity of the compound.

Studies on related compounds indicate that modifications to these groups can significantly alter their pharmacological profiles, underscoring the importance of SAR in drug design .

Case Studies

Several case studies have documented the therapeutic potential of similar quinazoline derivatives:

  • Antitumor Activity : A study demonstrated that a related quinazoline derivative significantly inhibited tumor growth in xenograft models of human breast cancer .
  • Carbonic Anhydrase Inhibition : Another research highlighted a series of quinazoline sulfonamides that showed potent inhibition against multiple isoforms of carbonic anhydrase, indicating their potential as therapeutic agents for glaucoma .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The quinazolinone moiety may interact with specific molecular targets, disrupting essential biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related benzenesulfonamide derivatives and heterocyclic systems:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity Source
3,4-Dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (Target) Benzenesulfonamide, 3,4-dimethoxy, 2-methyl-4-oxoquinazolin-3(4H)-yl ~450 (estimated) Likely kinase inhibition or anticancer (structural inference) N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine, chromen-4-one, fluorophenyl substituents 589.1 Anticancer (patent example, inferred from synthesis context) Patent (Example 53)
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide Trifluoromethyl, hydroxy, cyclopropyl groups ~250 (estimated) COL3A1 inhibition (anti-metastatic activity in cancer) Biomedical study
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)-3,4-dimethoxy-N-(oxetan-3-ylmethyl)benzenesulfonamide Chromenylmethyl, oxetane, 3,4-dimethoxy ~450 (estimated) Antiviral (synthetic scaffold focus) Antiviral research
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide Pyrazol-diazenyl, trichlorophenyl, tetradecanamide chain ~1,000+ (estimated) Specialty chemical (no explicit bioactivity reported) Product catalog

Key Comparative Analysis

Substituent Effects on Bioactivity
  • Electron-Donating vs.
  • Heterocyclic Cores: The quinazolinone ring in the target compound offers hydrogen-bonding sites distinct from pyrazolo-pyrimidine (patent example ) or chromen (antiviral scaffold ) systems. This may confer selectivity for kinases or DNA repair enzymes.
Pharmacological Implications
  • Anticancer Potential: The patent compound (589.1 g/mol, ) shares a sulfonamide backbone but incorporates fluorinated chromen and pyrazolo-pyrimidine moieties, which are associated with topoisomerase inhibition. The target compound’s quinazolinone core aligns more with EGFR or VEGF kinase inhibitors.
  • COL3A1 Inhibition : The trifluoromethyl-bearing benzenesulfonamides (e.g., ) demonstrate specificity for collagen III regulation, a mechanism absent in the methoxy-substituted target compound.

Biological Activity

3,4-Dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O5_{5}S
  • Molecular Weight : 465.5 g/mol
  • CAS Number : 898420-85-4

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the quinazoline and sulfonamide moieties. These functional groups are known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in physiological processes such as pH regulation and fluid balance. Studies have indicated that derivatives of benzenesulfonamide can effectively inhibit CA isoforms I, II, IX, and XII .
  • Calcium Channel Modulation : Some studies suggest that similar sulfonamides may act as calcium channel inhibitors, affecting vascular resistance and perfusion pressure . This could imply a potential cardiovascular protective effect.
  • Anticancer Properties : The quinazoline scaffold is associated with anticancer activity. Compounds containing this moiety have been reported to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation .

Case Studies and Experimental Data

  • Carbonic Anhydrase Inhibition : A study evaluated a series of 4-(2-substituted thio)-4-oxoquinazoline derivatives for their inhibitory action against various CA isoforms. The results indicated that modifications to the structure could enhance inhibitory potency .
  • Cardiovascular Effects : In isolated rat heart models, compounds similar to this compound demonstrated significant reductions in coronary resistance when compared to control conditions . This suggests potential therapeutic applications in managing hypertension.
  • Cytotoxicity Assessments : In vitro studies using the MTT assay showed that certain derivatives did not exhibit cytotoxicity towards normal cells at tested concentrations, indicating a favorable safety profile for further development .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound898420-85-4465.5 g/molCA inhibition; Anticancer
2-Aminoethyl-benzenesulfonamideN/AN/ACardiovascular effects
4-(2-Aminoethyl)-benzenesulfonamideN/AN/ADecreased coronary resistance

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its potential therapeutic applications. Theoretical models such as ADME/PK analyses can provide insight into absorption, distribution, metabolism, and excretion (ADME) profiles .

Q & A

Q. What are the recommended synthetic strategies for preparing 3,4-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide?

Methodological Answer: The compound can be synthesized via coupling of anthranilic acid derivatives with substituted isothiocyanato-benzenesulfonamides under reflux conditions in alcoholic solvents. For example, analogous quinazolinone-sulfonamide hybrids were synthesized by reacting 2-amino-4-methoxybenzoic acid with 3-isothiocyanato-benzenesulfonamide, yielding 71% product after recrystallization . Key steps include cyclization of the quinazolinone core and sulfonamide bond formation. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Analyze methoxy (δ ~3.90 ppm, singlet) and sulfonamide NH protons (δ ~7.42 ppm, exchange with D₂O) .
  • Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with m/z matching the molecular formula.
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solubility challenges are anticipated for this compound in biological assays?

Methodological Answer: The 3,4-dimethoxy and sulfonamide groups confer moderate polarity. For in vitro assays, dissolve in DMSO (≤1% v/v) followed by dilution in PBS. Analogous compounds with methoxy substituents showed improved aqueous solubility compared to alkyl derivatives . Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may enhance solubility for pharmacokinetic studies.

Q. Which enzyme targets are plausible for this compound based on structural analogs?

Methodological Answer: Quinazolinone-sulfonamide hybrids are known inhibitors of:

  • Kinases : EGFR, VEGFR due to ATP-binding site interactions.
  • Carbonic anhydrases : Sulfonamide moiety binds zinc in the active site .
    Screen against these targets using enzymatic assays (e.g., fluorescence-based kinase inhibition) and validate via IC₅₀ determination.

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

  • Vary substituents : Modify methoxy groups (e.g., replace with halogens or alkyl chains) and compare bioactivity .
  • Assay design : Test derivatives in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate with logP values to assess hydrophobicity-activity relationships.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing impurities?

Methodological Answer:

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation (e.g., thiourea intermediates) .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. For analogs, yields improved from 68% to >80% by controlling stoichiometry and reflux time .

Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

Methodological Answer:

  • Dynamic effects : Investigate tautomerism (e.g., thiol ↔ thione tautomers in quinazolinones) via variable-temperature NMR .
  • Impurity profiling : Use LC-MS to detect side products (e.g., incomplete cyclization). For example, a δ 13.10 ppm signal in DMSO-d₆ corresponds to a thiol proton, confirming tautomeric stability .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent models : Administer via oral gavage or IV and measure plasma concentration using LC-MS/MS.
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Sulfonamide analogs showed t₁/₂ > 4 hours in murine models, suggesting moderate stability .

Q. How can selectivity for target enzymes (e.g., kinases vs. carbonic anhydrases) be enhanced?

Methodological Answer:

  • Molecular docking : Identify key residues in the target active site (e.g., hydrophobic pockets in EGFR) and modify the quinazolinone 2-methyl group to improve fit .
  • Selectivity screening : Test against isoform panels (e.g., CA II vs. CA IX) to guide substituent optimization.

Q. What computational methods are effective for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore modeling : Align the sulfonamide moiety with known inhibitors (e.g., acetazolamide for CA) to predict binding.
  • Machine learning : Train models on ChEMBL data to flag potential off-targets (e.g., GPCRs) . Validate with thermal shift assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.